6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile
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Overview
Description
6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a nitrile group. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically proceeds under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid. The general reaction scheme is as follows:
- Aldehyde (e.g., benzaldehyde) + β-keto ester (e.g., ethyl acetoacetate) + urea/thiourea → this compound
The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. By inhibiting MMPs, the compound can potentially prevent tissue damage and inflammation . Additionally, it may interact with other molecular targets, such as receptors and enzymes, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: This compound shares a similar pyrimidine core structure but differs in the substitution pattern.
2-Thio-containing pyrimidines: These compounds have a sulfur atom in the pyrimidine ring, which imparts different chemical and biological properties.
N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives: These compounds contain additional pyrazole and acetamide groups, leading to distinct biological activities.
Uniqueness
6-Oxo-1,5-diphenyl-1,6-dihydropyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its ability to inhibit MMPs and other enzymes makes it a valuable compound for drug development and therapeutic applications .
Properties
Molecular Formula |
C17H11N3O |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
6-oxo-1,5-diphenylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C17H11N3O/c18-11-16-19-12-15(13-7-3-1-4-8-13)17(21)20(16)14-9-5-2-6-10-14/h1-10,12H |
InChI Key |
PZONPWNAKIDYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N(C2=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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